molecular formula C14H9NO3 B5578644 3-nitrodibenzo[b,f]oxepine

3-nitrodibenzo[b,f]oxepine

Cat. No. B5578644
M. Wt: 239.23 g/mol
InChI Key: UKZDBVIEPQUMTA-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Nitrodibenzo[b,f]oxepine derivatives have been synthesized using various methods, highlighting the compound's versatility in chemical synthesis. For instance, the base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids produced dibenzo[b,f][1,4]oxazepin-11(10H)-ones, with 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide (Samet et al., 2006). Additionally, photoswitchable azo-dibenzo[b,f]oxepine derivatives, including the reaction of 3-nitrodibenzo[b,f]oxepine with different aldehydes, were synthesized to explore their applications in photopharmacology (Tobiasz et al., 2021).

Molecular Structure Analysis The molecular structure and conformation of 3-nitrodibenzo[b,f]oxepine derivatives have been studied using both experimental and theoretical methods. For example, the optimum structures of these compounds were calculated using the DFT B3LYP/6-311++G(2d,p) method, which can be helpful for investigating new tubulin polymerization inhibitors (Krawczyk et al., 2016).

Chemical Reactions and Properties 3-Nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including FeCl3-catalyzed synthesis of dibenzo[b,f]oxepines via alkyne-aldehyde metathesis reaction, demonstrating high regio- and chemoselectivity under mild conditions (Bera et al., 2014). The compound also participates in asymmetric alkynylation, offering a method to synthesize optically active derivatives (Ren et al., 2014).

Physical Properties Analysis Investigations into the physical properties of 3-nitrodibenzo[b,f]oxepine derivatives have been conducted through solid support synthesis, demonstrating the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones with excellent purity of the final products. This synthesis underscores the chemical's stable and manipulatable physical characteristics (Ouyang et al., 1999).

Chemical Properties Analysis The chemical properties of 3-nitrodibenzo[b,f]oxepine derivatives are highlighted by their diverse reactions and potential biological activities. For instance, their synthesis and investigations as building blocks in photopharmacology reflect their reactivity and utility in developing pharmacologically interesting compounds (Tobiasz et al., 2021).

Scientific Research Applications

Synthesis and Investigations in Photopharmacology

  • Synthesis of Photoswitchable Derivatives : Tobiasz et al. (2021) described the synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives, highlighting the method for constructing the azo-dibenzo[b,f]oxepine skeleton. They also examined the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes, suggesting its potential use in photopharmacology due to its ability to undergo photochemically controlled E/Z isomerization (Tobiasz, Borys, Borecka, & Krawczyk, 2021).

Medicinal Chemistry and Potential Therapeutic Applications

Structural and Chemical Properties

  • Conformational Studies : The structural characteristics of dibenzo[b,f]oxepine were explored by Drake and Jones (1978), focusing on the non-planarity and low aromaticity of the central ring, which may contribute to psychopharmacological activity in related drugs (Drake & Jones, 1978).

Mechanism of Action

3-nitrodibenzo[b,f]oxepine derivatives have been studied for their potential as microtubule inhibitors . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .

Future Directions

The potential of 3-nitrodibenzo[b,f]oxepine and its derivatives in various applications, such as anti-cancer therapies, is a promising area for future research . Further studies could focus on optimizing the synthesis process, exploring other potential applications, and assessing the safety and efficacy of these compounds in biological systems .

properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)18-14(11)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDBVIEPQUMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrodibenzo[b,f]oxepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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